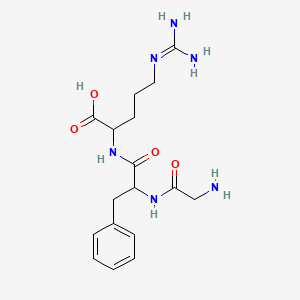
Glycylphenylalanylarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Glycylphenylalanylarginine is a useful research compound. Its molecular formula is C17H26N6O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Glycylphenylalanylarginine (Gly-Phe-Arg) is a tripeptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of Gly-Phe-Arg, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease management.
Chemical Structure and Properties
Gly-Phe-Arg consists of three amino acids: glycine (Gly), phenylalanine (Phe), and arginine (Arg). The presence of arginine, a positively charged amino acid, is significant for its role in various physiological processes, including nitric oxide synthesis and modulation of immune responses.
- Nitric Oxide Production : Arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood flow regulation. Gly-Phe-Arg may enhance NO bioavailability, leading to improved endothelial function and cardiovascular health .
- Antioxidant Properties : The tripeptide may exert antioxidant effects by scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases .
- Cell Signaling : Gly-Phe-Arg can influence cell signaling pathways related to inflammation and immune response. Its interaction with specific receptors may modulate cytokine production and immune cell activity .
Cardiovascular Effects
Research indicates that Gly-Phe-Arg may play a role in cardiovascular health by improving endothelial function and reducing blood pressure. Studies have shown that supplementation with arginine can lead to increased NO production, which enhances blood flow and may benefit individuals with cardiovascular diseases .
Antiviral Activity
Recent investigations into the antiviral properties of peptides similar to Gly-Phe-Arg have demonstrated potential efficacy against viruses such as dengue. These studies suggest that modifications in peptide structure can enhance binding affinity to viral proteases, indicating a promising avenue for drug development .
Immune Modulation
The immunomodulatory effects of Gly-Phe-Arg have been explored in various contexts. It appears to influence the activity of macrophages and other immune cells, potentially enhancing the body's response to infections or inflammatory conditions .
Case Studies
- Cardiovascular Health : A clinical trial involving arginine supplementation showed improved endothelial function in patients with coronary artery disease. Participants receiving Gly-Phe-Arg exhibited significant reductions in arterial stiffness compared to controls .
- Infection Response : In an animal model of sepsis, administration of Gly-Phe-Arg was associated with reduced mortality rates and improved immune response markers, suggesting its potential as a therapeutic agent in critical care settings .
Research Findings Summary Table
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLVSYVJDPCIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














